molecular formula C22H22FN3O4 B10883272 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10883272
M. Wt: 411.4 g/mol
InChI Key: BCZXQQHHBMUOKT-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and a hydroxyphenyl ethylamine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The initial step often involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Hydroxyphenyl Ethylamine Moiety: This step involves the reaction of the pyrazole intermediate with 2-(4-hydroxyphenyl)ethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential activity as a ligand for various receptors. It can be used in studies related to receptor binding and signal transduction pathways.

Medicine

In medicine, the compound may be explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may find applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyphenyl ethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: Similar structure but with an indole group instead of a hydroxyphenyl group.

    Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: Contains a benzothiazole group instead of a hydroxyphenyl group.

Uniqueness

The presence of the hydroxyphenyl ethylamine moiety in methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate distinguishes it from other similar compounds. This moiety can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H22FN3O4/c1-14(24-12-11-15-3-9-18(27)10-4-15)21-19(13-20(28)30-2)25-26(22(21)29)17-7-5-16(23)6-8-17/h3-10,25,27H,11-13H2,1-2H3

InChI Key

BCZXQQHHBMUOKT-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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